(2-Methyloxiranyl)methyl methacrylate
Overview
Description
(2-Methyloxiranyl)methyl methacrylate, also known as 2-Methylglycidyl methacrylate, is an organic compound with the molecular formula C8H12O3. It is a methacrylate ester that contains a 2-methyloxiranyl group, which is an epoxide. This compound is used in various applications due to its unique chemical properties, including its ability to undergo polymerization and form copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyloxiranyl)methyl methacrylate typically involves the esterification of methacrylic acid with 2-methylglycidol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to ensure optimal yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Methyloxiranyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Epoxide Ring-Opening: The epoxide group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methylglycidol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Epoxide Ring-Opening: Nucleophiles like ethanol, methanol, or primary amines are used under mild conditions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Epoxide Ring-Opening: Alcohols, amines, or thiols substituted at the epoxide ring.
Ester Hydrolysis: Methacrylic acid and 2-methylglycidol.
Scientific Research Applications
(2-Methyloxiranyl)methyl methacrylate is used in various scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biomedical Research: The compound is used in the development of biocompatible materials for medical devices and drug delivery systems.
Surface Coatings: It is used in the formulation of coatings with enhanced adhesion and durability.
Adhesives and Sealants: The compound is used in the production of adhesives with strong bonding properties.
Mechanism of Action
The mechanism of action of (2-Methyloxiranyl)methyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds and the development of three-dimensional polymer networks. These networks provide the material with its unique mechanical and chemical properties.
Comparison with Similar Compounds
Similar Compounds
Glycidyl methacrylate: Similar in structure but lacks the methyl group on the epoxide ring.
Methacrylic acid: Lacks the epoxide group but shares the methacrylate ester functionality.
2-Hydroxyethyl methacrylate: Contains a hydroxyl group instead of an epoxide group.
Uniqueness
(2-Methyloxiranyl)methyl methacrylate is unique due to the presence of both the methacrylate ester and the 2-methyloxiranyl (epoxide) group. This combination allows it to undergo a wide range of chemical reactions, making it versatile for various applications in polymer chemistry, biomedical research, and industrial formulations.
Properties
IUPAC Name |
(2-methyloxiran-2-yl)methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(2)7(9)10-4-8(3)5-11-8/h1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBPNMOAQMQEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890858 | |
Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41768-20-1 | |
Record name | (2-Methyl-2-oxiranyl)methyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41768-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041768201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10890858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methyloxiranyl)methyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.477 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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